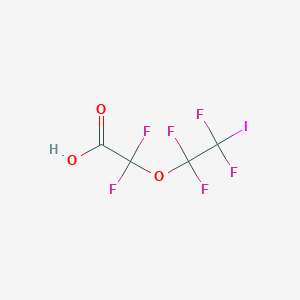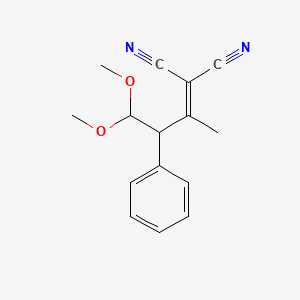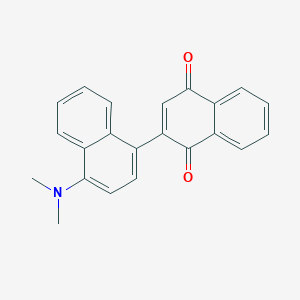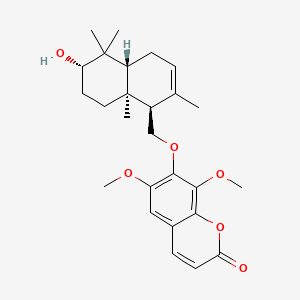
Difluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Difluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)acetic acid is a fluorinated organic compound with the molecular formula C4HF6IO3. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties. It is used in various scientific research applications due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of difluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)acetic acid typically involves the reaction of tetrafluoroethylene with iodine and acetic acid under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a palladium complex, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 50-70°C and a pressure of 1-2 atm .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction mixture is subjected to purification steps, including distillation and crystallization, to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions
Difluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions involve the use of reducing agents such as lithium aluminum hydride to convert the compound into alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium iodide (NaI), silver nitrate (AgNO3)
Major Products Formed
Oxidation: Formation of carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of halogenated derivatives
Wissenschaftliche Forschungsanwendungen
Difluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)acetic acid is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and fluorination reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic agent.
Industry: Applied in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of difluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s fluorine atoms enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. The pathways involved include covalent bonding with active sites and non-covalent interactions with hydrophobic pockets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Difluoro(1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy)acetic acid
- Tetrafluoro-2-(tetrafluoro-2-iodoethoxy)ethanesulfonyl fluoride
- Perfluoro-3,6,9-trioxatridecanoic acid
Uniqueness
Difluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)acetic acid is unique due to its specific arrangement of fluorine and iodine atoms, which confer distinct reactivity and stability. This makes it particularly valuable in applications requiring high chemical resistance and specific reactivity patterns .
Eigenschaften
CAS-Nummer |
81233-12-7 |
|---|---|
Molekularformel |
C4HF6IO3 |
Molekulargewicht |
337.94 g/mol |
IUPAC-Name |
2,2-difluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)acetic acid |
InChI |
InChI=1S/C4HF6IO3/c5-2(6,1(12)13)14-4(9,10)3(7,8)11/h(H,12,13) |
InChI-Schlüssel |
DUFNTKQEWOKPMN-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(C(OC(C(F)(F)I)(F)F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl [3,5-dichloro-4-(difluoromethoxy)phenyl]carbamate](/img/structure/B14410941.png)
![1,2,6a-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14410943.png)
![N-{[(Prop-2-yn-1-yl)oxy]methyl}thiourea](/img/structure/B14410948.png)
![2-methoxy-4-[(E)-2-quinolin-4-ylethenyl]phenol](/img/structure/B14410956.png)




![5-([1,1'-Biphenyl]-4-yl)-2-(4-tert-butylphenyl)-1,3-oxazole](/img/structure/B14410969.png)
![1-{[(Pent-3-en-2-yl)amino]oxy}ethan-1-one](/img/structure/B14410971.png)
![Cyclohexanone, 2-[(1R)-2-nitro-1-(3-nitrophenyl)ethyl]-, (2S)-](/img/structure/B14410972.png)
![6-Ethyl-9-(4-ethylphenyl)-4-methoxynaphtho[2,3-c]furan-1(3H)-one](/img/structure/B14410976.png)

